

The Synthetic Pathway of Fosravuconazole L-lysine Ethanolate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Fosravuconazole L-lysine ethanolate*

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Introduction

Fosravuconazole L-lysine ethanolate is a novel, water-soluble prodrug of the potent triazole antifungal agent, Ravaconazole. Developed to enhance the bioavailability of the parent compound, Fosravuconazole undergoes rapid *in vivo* conversion to Ravaconazole, which exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme 14 α -demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This guide provides a detailed technical overview of the synthetic pathway of **Fosravuconazole L-lysine ethanolate**, including experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overall Synthesis Strategy

The synthesis of **Fosravuconazole L-lysine ethanolate** can be conceptually divided into two major stages:

- Synthesis of the Active Pharmaceutical Ingredient (API), Ravaconazole: This multi-step synthesis involves the construction of the core triazole structure with the correct stereochemistry.

- Prodrug and Salt Formation: Razuconazole is converted to its phosphonooxymethyl ether prodrug, Fosrazuconazole, which is then purified and salified with L-lysine and ethanol to yield the final drug substance.

Stage 1: Synthesis of Razuconazole

The synthesis of Razuconazole, chemically known as (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a complex process that involves the stereoselective formation of two chiral centers. While various synthetic routes have been reported, a common approach involves the coupling of key intermediates. A robust plant-scale preparation has been described by researchers at Bristol-Myers Squibb.[\[1\]](#)

Experimental Protocols - Stage 1 (Representative Steps)

A plausible synthetic route to a key intermediate, (2S,3S)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butyronitrile, has been described, which serves as a crucial building block for Razuconazole. The final steps involve the formation of the thiazole ring.

Step 1a: Thioamide Formation

The chiral nitrile intermediate is converted to the corresponding thioamide. This is achieved by heating the nitrile with diethyl dithiophosphate in an aqueous medium, which provides the thioamide in excellent yield.

Step 1b: Thiazole Ring Formation

The thioamide is then condensed with 2-bromo-4'-cyanoacetophenone in refluxing ethanol to form the thiazole ring, completing the core structure of Razuconazole.[\[1\]](#)

Step	Reactants	Reagents/So lvents	Key Conditions	Product	Yield
1a	(2S,3S)-3- (2,4- difluorophenyl)- l)-3-hydroxy- 2-methyl-4- (1,2,4-triazol- 1- yl)butyronitrile	Diethyl dithiophosph ate, Water	Heating	(2R,3R)-3- (2,4- difluorophenyl)- l)-3-hydroxy- 2-methyl-4- (1H-1,2,4- triazol-1- yl)thiobutana mide	Excellent
1b	(2R,3R)-3- (2,4- difluorophenyl)- l)-3-hydroxy- 2-methyl-4- (1H-1,2,4- triazol-1- yl)thiobutana mide, 2- bromo-4'- cyanoacetoph nenone	Ethanol	Reflux	Ravuconazole	High

Stage 2: Prodrug and Salt Formation

The conversion of Ravuconazole to the highly water-soluble **Fosravuconazole L-lysine ethanolate** is a critical step to improve its pharmaceutical properties.[\[1\]](#)

Experimental Protocols - Stage 2

Step 2a: O-Alkylation with Di-tert-butyl Chloromethyl Phosphate

Ravuconazole is O-alkylated with di-tert-butyl chloromethyl phosphate to furnish the protected phosphate ester.[\[1\]](#)

- Materials:
 - Raruconazole
 - Di-tert-butyl chloromethyl phosphate
 - Sodium hydride (or another suitable base)
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Potassium Iodide
- Procedure:
 - To a solution of Raruconazole in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
 - The mixture is stirred for a specified time to allow for the formation of the alkoxide.
 - Di-tert-butyl chloromethyl phosphate and a catalytic amount of potassium iodide are then added to the reaction mixture.
 - The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
 - The reaction is quenched, and the product is extracted and purified.

Step 2b: Deprotection of the Phosphate Ester

The di-tert-butyl protecting groups are removed from the phosphate ester using an acid, such as trifluoroacetic acid (TFA), followed by a basic workup.[\[1\]](#)

- Materials:
 - Protected Fosraruconazole
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM) or other suitable solvent

- Aqueous sodium hydroxide solution
- Procedure:
 - The di-tert-butyl protected Fosravuconazole is dissolved in a suitable solvent like DCM.
 - Trifluoroacetic acid is added, and the reaction is stirred at room temperature.
 - Upon completion, the reaction mixture is carefully neutralized with an aqueous sodium hydroxide solution.
 - The aqueous layer containing the deprotected Fosravuconazole is washed with an organic solvent to remove impurities.

Step 2c: Formation of the L-lysine Ethanolate Salt

The free acid of Fosravuconazole is converted to its L-lysine ethanolate salt to improve its stability and handling properties.

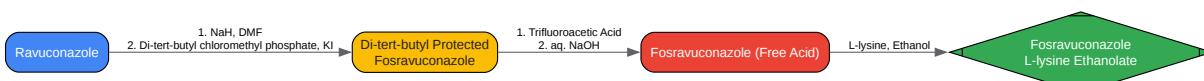
- Materials:
 - Fosravuconazole (free acid)
 - L-lysine
 - Ethanol
 - Water or other suitable solvent system
- Procedure:
 - Fosravuconazole is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
 - A stoichiometric amount of L-lysine is added to the solution.
 - The mixture is stirred, and the salt is allowed to crystallize, often with cooling.

- The resulting solid, **Fosravuconazole L-lysine ethanolate**, is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried under vacuum.

Step	Reactants	Reagents/So lvents	Key Conditions	Product	Yield
2a	Ravuconazole, Di-tert-butyl chloromethyl phosphate	Sodium hydride, DMF, Potassium Iodide	Room Temperature	Di-tert-butyl protected Fosravuconazole	Not specified
2b	Di-tert-butyl protected Fosravuconazole	Trifluoroacetic acid, Dichloromethane, aq. NaOH	Room Temperature, followed by basic workup	Fosravuconazole (free acid)	Not specified
2c	Fosravuconazole (free acid), L-lysine	Ethanol, Water	Crystallization	Fosravuconazole L-lysine ethanolate	Not specified

Synthesis Pathway Visualization

The following diagram illustrates the key transformations in the synthesis of **Fosravuconazole L-lysine ethanolate** from Ravuconazole.



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Caption: Synthesis of **Fosravuconazole L-lysine ethanolate** from Ravuconazole.

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